molecular formula C7H16ClN B075316 2-Ethylpiperidine hydrochloride CAS No. 1484-99-7

2-Ethylpiperidine hydrochloride

Cat. No. B075316
CAS RN: 1484-99-7
M. Wt: 149.66 g/mol
InChI Key: HFEDNVOKYCDBFD-UHFFFAOYSA-N
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Description

2-Ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N · HCl . It has a molecular weight of 149.66 . It’s a chiral building block developed using Liverpool ChiroChem-patented technology .


Molecular Structure Analysis

The molecular structure of 2-Ethylpiperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . An ethyl group is attached to the second carbon of the piperidine ring .


Physical And Chemical Properties Analysis

2-Ethylpiperidine hydrochloride is a solid substance . It has a molecular weight of 149.66 . The compound’s InChI string is 1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines, including 2-Ethylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

Recent scientific literature has discussed intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . 2-Ethylpiperidine hydrochloride could potentially be used in these reactions.

Biological and Pharmacological Activity

Piperidine derivatives, including 2-Ethylpiperidine hydrochloride, have been studied for their biological and pharmacological activity . This includes potential drug discovery and biological evaluation .

Chiral Building Block

2-Ethylpiperidine hydrochloride is used as a chiral building block in the synthesis of other compounds . This is particularly important in the field of medicinal chemistry, where the chirality of a molecule can significantly impact its biological activity.

Drug Construction

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, 2-Ethylpiperidine hydrochloride could potentially be used in the synthesis of new drugs.

Development of Fast and Cost-Effective Methods for Synthesis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . As such, 2-Ethylpiperidine hydrochloride could be used in the development of these new synthesis methods.

Safety and Hazards

2-Ethylpiperidine hydrochloride is classified as harmful if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection . In case of ingestion or contact with eyes, medical advice should be sought .

Future Directions

Piperidines, including 2-Ethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Ethylpiperidine, is an important task of modern organic chemistry .

Mechanism of Action

2-Ethylpiperidine hydrochloride:

Mode of Action:

While the exact mechanism remains unclear for 2-Ethylpiperidine hydrochloride , we can draw insights from related compounds. It’s important to note that this compound might act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, thereby prolonging their action .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, may influence the compound’s efficacy and stability.

: DrugBank: Methylphenidate Mechanism of Action

properties

IUPAC Name

2-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481546
Record name 2-ETHYLPIPERIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpiperidine hydrochloride

CAS RN

1484-99-7
Record name 2-ETHYLPIPERIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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